molecular formula C15H12FN3OS B11475137 2-[(6-fluoro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide

2-[(6-fluoro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B11475137
M. Wt: 301.3 g/mol
InChI Key: XVLXKMOJIDJVOI-UHFFFAOYSA-N
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Description

2-[(6-fluoro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide is a synthetic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-fluoro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide typically involves the reaction of 6-fluoro-1H-benzimidazole with a suitable thiol reagent to introduce the sulfanyl group. This intermediate is then reacted with N-phenylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(6-fluoro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or modify the benzimidazole ring.

    Substitution: The fluorine atom on the benzimidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified benzimidazole derivatives.

    Substitution: Various substituted benzimidazole compounds.

Scientific Research Applications

2-[(6-fluoro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-fluoro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may enhance the compound’s binding affinity and specificity. The fluorine atom can also play a role in modulating the compound’s biological activity by affecting its electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
  • 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
  • 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide

Uniqueness

2-[(6-fluoro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H12FN3OS

Molecular Weight

301.3 g/mol

IUPAC Name

2-[(6-fluoro-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C15H12FN3OS/c16-10-6-7-12-13(8-10)19-15(18-12)21-9-14(20)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,20)(H,18,19)

InChI Key

XVLXKMOJIDJVOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)F

Origin of Product

United States

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